molecular formula C10H4ClF3O2S B1632082 3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid CAS No. 923849-73-4

3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B1632082
CAS No.: 923849-73-4
M. Wt: 280.65 g/mol
InChI Key: PNTKTPICUDNHIV-UHFFFAOYSA-N
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Description

3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a trifluoromethyl group and a carboxylic acid group in this compound makes it particularly interesting for various chemical and pharmaceutical applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-chlorothiophene, with an appropriate reagent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiols (R-SH) in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzothiophenes with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products may include oxidized derivatives of the benzothiophene core.

    Reduction Reactions: Products may include reduced forms of the benzothiophene core or the carboxylic acid group.

Scientific Research Applications

3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound or its derivatives may act by:

    Inhibiting Enzymes: The trifluoromethyl group can enhance binding affinity to certain enzymes, leading to inhibition of their activity.

    Modulating Receptors: The compound may interact with specific receptors, altering their signaling pathways.

    Disrupting Cellular Processes: The compound’s unique structure can interfere with cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-benzothiophene-2-carboxylic acid: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.

    6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: Lacks the chlorine atom, which may affect its chemical properties and applications.

    3-Bromo-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid:

Uniqueness

The presence of both the trifluoromethyl group and the chlorine atom in 3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid makes it unique The trifluoromethyl group enhances the compound’s electron-withdrawing properties, while the chlorine atom provides a site for further functionalization through substitution reactions

Properties

IUPAC Name

3-chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3O2S/c11-7-5-2-1-4(10(12,13)14)3-6(5)17-8(7)9(15)16/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTKTPICUDNHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585516
Record name 3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923849-73-4
Record name 3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
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